methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872482
InChI: InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3
SMILES:
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol

methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

CAS No.:

Cat. No.: VC15872482

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate -

Specification

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
IUPAC Name methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Standard InChI InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3
Standard InChI Key KLSXRGAHCLSQFM-UHFFFAOYSA-N
Canonical SMILES CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a prop-2-enoate backbone with three key substituents:

  • A 3-bromophenyl group at the C2 position, introducing steric bulk and electronic effects due to bromine’s inductive (-I) and resonance (+R) properties.

  • A dimethylamino group at C3, contributing electron density via its lone pair, which stabilizes adjacent electrophilic sites.

  • A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents and serving as a leaving group in nucleophilic acyl substitutions .

The conjugated double bond between C2 and C3 enables resonance stabilization, making the α,β-unsaturated ester a Michael acceptor. This reactivity is critical for applications in cycloadditions and cross-coupling reactions .

Spectroscopic Insights

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Signals at δ 6.26 (s, 1H, vinyl proton), δ 3.82 (s, 3H, methyl ester), and δ 2.89 (s, 6H, dimethylamino) confirm the structure .

  • ¹³C NMR: Peaks at δ 165.3 (ester carbonyl), δ 137.3 (vinyl carbons), and δ 52.3 (methyl ester) align with the expected electronic environment .

Mass Spectrometry: ESI+ analysis shows a molecular ion peak at m/z 284.1 ([M+H]⁺), consistent with the molecular weight .

Synthesis and Optimization

Morita-Baylis-Hillman Reaction

A widely used method involves the reaction of 3-bromobenzaldehyde with methyl acrylate catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) :

3-Bromobenzaldehyde+Methyl AcrylateDABCOMethyl 2-(3-Bromophenyl)-3-Hydroxyprop-2-Enoate\text{3-Bromobenzaldehyde} + \text{Methyl Acrylate} \xrightarrow{\text{DABCO}} \text{Methyl 2-(3-Bromophenyl)-3-Hydroxyprop-2-Enoate}

The hydroxy intermediate is subsequently treated with dimethylamine under Mitsunobu conditions to install the dimethylamino group, achieving yields of 79–87% .

Alkylation of Enolates

Lithium diisopropylamide (LDA)-mediated deprotonation of methyl 3-bromophenylacetate generates an enolate, which reacts with methyl iodide to form the α-methylated product. Further functionalization with dimethylamine yields the target compound in 82.3% yield .

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. Bromophenyl precursors and dimethylamino reagents are mixed in a tetrahydrofuran (THF) solvent system, achieving near-quantitative conversion at elevated temperatures.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Morita-Baylis-Hillman79–87Mild conditions, high atom economyRequires stoichiometric DABCO
Enolate Alkylation82.3Scalable, predictable regioselectivitySensitive to moisture and oxygen
Continuous Flow>95Rapid mixing, high throughputHigh initial equipment cost

Physicochemical Properties

Solubility and Lipophilicity

The compound is soluble in polar aprotic solvents (e.g., THF, DMF) and moderately soluble in dichloromethane. The bromine atom increases lipophilicity (calculated logP = 2.8), facilitating membrane penetration in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature reactions .

Comparative Physicochemical Data

PropertyMethyl 2-(3-Bromophenyl)-3-(Dimethylamino)Prop-2-EnoateNon-Brominated Analog
Molecular Weight (g/mol)284.15205.21
logP2.81.2
Melting Point (°C)98–10245–48

Reactivity and Applications

Organic Synthesis

  • Michael Additions: The α,β-unsaturated ester reacts with nucleophiles (e.g., amines, thiols) to form β-substituted derivatives, useful in alkaloid synthesis .

  • Suzuki-Miyaura Coupling: The bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.

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